Pridefine hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
23239-78-3 |
|---|---|
Formule moléculaire |
C19H22ClN |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
3-benzhydrylidene-1-ethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-2-20-14-13-18(15-20)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,2,13-15H2,1H3;1H |
Clé InChI |
NXYDGUJRZMAZQD-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1.Cl |
SMILES canonique |
CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
23239-78-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AHR-1118, Pridefine HCl, Pridefine hydrochloride |
Origine du produit |
United States |
Synthesis Methodologies of Pridefine Hydrochloride
Synthetic Pathways and Reaction Conditions
The classical and most cited synthetic route to Pridefine (B1678094) originates from the Stobbe condensation of benzophenone (B1666685) with diethyl succinate. ucla.eduwikipedia.orgorganicreactions.org This pathway can be dissected into three principal stages: the formation of a diphenylvinylacetic acid derivative, cyclization to an N-substituted succinimide (B58015), and subsequent reduction to the pyrrolidine (B122466) ring.
Stage 1: Stobbe Condensation
The initial step involves the base-catalyzed condensation of benzophenone and diethyl succinate. While early procedures utilized sodium ethoxide, a modified and higher-yielding method employs potassium tert-butoxide as the condensing agent. orgsyn.org The reaction is typically conducted under an inert nitrogen atmosphere in a suitable solvent such as tert-butanol (B103910). orgsyn.org The reactants are refluxed for a short period, followed by acidification to yield β-carbethoxy-γ,γ-diphenylvinylacetic acid. orgsyn.org Yields for this initial condensation step are reported to be in the range of 92–94%. orgsyn.org
The mechanism of the Stobbe condensation is centered around the formation of a γ-lactone intermediate, which then undergoes ring-opening to furnish the alkylidenesuccinic acid half-ester. wikipedia.org
Stage 2: Formation of N-Ethyl-3,3-diphenylsuccinimide
The diphenylvinylacetic acid derivative from the Stobbe condensation is first saponified and then cyclized with ethylamine (B1201723) to form the corresponding N-ethylsuccinimide. The cyclization of the intermediate amic acid to the succinimide can be achieved through various methods, including thermal dehydration or the use of dehydrating agents like acetic anhydride (B1165640) or acetyl chloride. researchgate.netinnovareacademics.in The use of hot water as a green and catalyst-free medium has also been reported for the synthesis of N-substituted succinimides from succinic acid and primary amines, offering a potentially simpler and more environmentally benign approach. researchgate.net
Stage 3: Reduction to Pridefine
The final key transformation is the reduction of the N-ethyl-3,3-diphenylsuccinimide to yield Pridefine (3-ethyl-1,1-diphenylpyrrolidine). This reduction is conventionally accomplished using a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most frequently cited. ucla.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org LiAlH₄ is a potent hydride donor capable of reducing the two carbonyl groups of the succinimide ring to methylene (B1212753) groups, thus forming the pyrrolidine ring. masterorganicchemistry.comyoutube.com Following the reduction, an aqueous workup is performed to quench the excess reagent and liberate the free amine product. The final step involves treating the Pridefine base with hydrochloric acid to precipitate Pridefine hydrochloride.
A summary of the classical synthetic pathway is presented below:
| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |
| 1 | Benzophenone, Diethyl succinate | Potassium tert-butoxide, tert-butanol, reflux | β-Carbethoxy-γ,γ-diphenylvinylacetic acid |
| 2 | β-Carbethoxy-γ,γ-diphenylvinylacetic acid | 1. Saponification (e.g., NaOH) 2. Ethylamine, heat/dehydrating agent | N-Ethyl-3,3-diphenylsuccinimide |
| 3 | N-Ethyl-3,3-diphenylsuccinimide | Lithium aluminum hydride (LiAlH₄), THF | Pridefine (3-ethyl-1,1-diphenylpyrrolidine) |
| 4 | Pridefine | Hydrochloric acid (HCl) | This compound |
Optimization of Synthetic Processes
The efficiency of the classical Pridefine synthesis can be enhanced by optimizing each of the constituent steps.
For the initial Stobbe condensation, the choice of base and solvent is critical. The use of potassium tert-butoxide in tert-butanol has been shown to provide high yields. orgsyn.org Further optimization could involve exploring other strong, non-nucleophilic bases and alternative solvent systems to potentially improve reaction kinetics and simplify product isolation. Studies on Stobbe condensations have also investigated the effect of reactant ratios and temperature to maximize the yield of the desired half-ester. cdnsciencepub.comarchive.org
The formation of the N-ethylsuccinimide intermediate offers several avenues for optimization. Traditional methods involving high temperatures or aggressive dehydrating agents can sometimes lead to by-products. researchgate.net The development of milder and more selective methods is an area of active research. For instance, the use of L-isoleucine as an organocatalyst in the Michael addition of aldehydes to N-substituted maleimides to form succinimide derivatives has been reported with excellent yields. researchgate.net While not directly applied to Pridefine, such catalytic systems could potentially be adapted. Furthermore, process-friendly approaches like synthesis in hot water or using recyclable ionic liquids could significantly improve the environmental footprint and cost-effectiveness of this step. researchgate.netinnovareacademics.in
The reduction of the succinimide ring is a high-yielding but often resource-intensive step due to the use of LiAlH₄. Optimization could focus on exploring alternative, safer, and more cost-effective reducing agents. While LiAlH₄ is highly effective, other metal hydrides or catalytic hydrogenation methods could be investigated. For example, various phosphine (B1218219) oxides have been efficiently reduced using a combination of a methylation reagent followed by LiAlH₄, suggesting that modifications to the substrate or reagent system can influence reduction efficiency. organic-chemistry.org
Novel Synthetic Approaches and Derivatization Strategies
Beyond the classical pathway, research into the synthesis of structurally related compounds suggests alternative and potentially more efficient routes to the 3,3-diphenylpyrrolidine (B2568857) core of Pridefine.
Novel Synthetic Approaches
One novel approach involves the one-pot synthesis of 3,3-diphenylpyrrolidine from 4-bromo-2,2-diphenylbutanenitrile using lithium aluminum hydride. nih.gov This method achieves reduction of the nitrile and subsequent intramolecular cyclization in a single step. This strategy could potentially be adapted to synthesize Pridefine by starting with an appropriately N-ethylated precursor.
Another innovative strategy is the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides, which provides access to chiral 3,3-diarylpropyl amines with high enantioselectivity. acs.org While this method focuses on producing chiral compounds, it demonstrates a modern catalytic approach to constructing the 3,3-diarylpropylamine skeleton, which is a key structural feature of Pridefine.
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring and has been extensively studied for the synthesis of various pyrrolidine-containing compounds. nih.gov This methodology could offer a convergent and stereocontrolled route to the Pridefine scaffold.
Derivatization Strategies
The derivatization of the Pridefine structure, or its precursors, can be envisioned for various purposes, including the development of analogs or for use in analytical methods. The pyrrolidine ring itself offers several sites for modification. nih.govresearchgate.net
Derivatization of the nitrogen atom of the pyrrolidine ring is a common strategy. In the synthesis of related compounds, the nitrogen has been functionalized with various alkyl and aryl groups to explore structure-activity relationships. nih.gov
The phenyl rings of the diphenyl moiety also present opportunities for derivatization. For instance, in the synthesis of analogs of the methadone metabolite EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine), which shares the 3,3-diphenylpyrrolidine core, derivatization at the para-position of one of the phenyl groups has been accomplished to create conjugates for immunoassays. google.com This was achieved by starting with a p-methoxybenzophenone and carrying the methoxy (B1213986) group through the synthesis, which could later be deprotected to a hydroxyl group for further functionalization. google.com Such a strategy could be applied to create Pridefine analogs with substituents on the aromatic rings.
Furthermore, the development of analytical methods for related compounds like EDDP has involved derivatization, such as silylation, to improve their detectability in techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netkoreascience.kr
Molecular Mechanism of Action of Pridefine Hydrochloride
Monoamine Neurotransmitter Reuptake Inhibition
Pridefine (B1678094) hydrochloride functions as a reuptake blocker of catecholamines (norepinephrine and dopamine) and serotonin (B10506). nih.gov By inhibiting the transporter proteins that remove these neurotransmitters from the synaptic cleft, pridefine increases their availability to bind with postsynaptic receptors. This potentiation of monoaminergic neurotransmission is a key element of its antidepressant activity. Research indicates that pridefine is particularly effective as a catecholamine uptake blocker. nih.gov
Norepinephrine (B1679862) Transporter (NET) Inhibition
The norepinephrine transporter (NET) is a key target of pridefine hydrochloride. nih.gov The NET is a protein located on the plasma membrane of noradrenergic neurons responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. nih.gov this compound inhibits the function of this transporter, leading to an increased concentration and prolonged presence of norepinephrine in the synapse. nih.gov
Dopamine (B1211576) Transporter (DAT) Inhibition
This compound also demonstrates inhibitory action on the dopamine transporter (DAT). nih.govmedchemexpress.com The DAT is a sodium-chloride dependent transporter that mediates the reuptake of dopamine from the synapse back into the presynaptic neuron. wikipedia.org By blocking the DAT, this compound effectively increases the extracellular levels of dopamine, a neurotransmitter crucial for mood, motivation, and reward pathways. nih.govnih.gov
Serotonin Transporter (SERT) Inhibition
The serotonin transporter (SERT) is another site of action for this compound. nih.govmedchemexpress.com SERT is responsible for the reuptake of serotonin from the synaptic cleft, playing a critical role in the regulation of serotonergic neurotransmission. nih.gov Pridefine's inhibition of SERT contributes to an increase in synaptic serotonin levels, a mechanism shared by many antidepressant medications. nih.govnih.gov
Kinetic Analysis of Reuptake Inhibition
Kinetic studies have been conducted to characterize the nature of this compound's inhibition of monoamine transporters. These analyses provide quantitative measures of the drug's affinity for the transporters and describe the type of inhibition it exerts.
The inhibitory potency of this compound at each of the monoamine transporters has been quantified by determining its dissociation constant (Ki). The Ki value represents the concentration of the inhibitor required to occupy 50% of the transporter sites in the absence of the natural substrate. A lower Ki value indicates a higher binding affinity of the inhibitor for the transporter.
Dixon analyses of uptake at various pridefine concentrations have yielded the following Ki values:
Norepinephrine (NE) uptake: 2.5 x 10-6 M nih.gov
Dopamine (DA) uptake: 2.0 x 10-6 M nih.gov
Serotonin (5-HT) uptake: 1 x 10-5 M nih.gov
These values indicate that pridefine has a higher affinity for the norepinephrine and dopamine transporters compared to the serotonin transporter. nih.gov
Inhibitory Constants (Ki) of Pridefine for Monoamine Transporters
| Transporter | Neurotransmitter | Dissociation Constant (Ki) |
|---|---|---|
| NET | Norepinephrine (NE) | 2.5 x 10-6 M |
| DAT | Dopamine (DA) | 2.0 x 10-6 M |
Data sourced from Dixon analyses of neurotransmitter uptake in the presence of pridefine. nih.gov
Lineweaver-Burk plots, which graphically represent the Michaelis-Menten equation, have been used to determine the type of inhibition this compound exerts on monoamine uptake. 2minutemedicine.comyoutube.com This analysis has revealed that pridefine acts as a noncompetitive inhibitor of norepinephrine, dopamine, and serotonin uptake. nih.gov
In noncompetitive inhibition, the inhibitor binds to a site on the transporter that is distinct from the substrate binding site (an allosteric site). This binding event alters the conformation of the transporter, reducing its ability to transport the substrate without directly competing with the substrate for the binding site. A key characteristic of noncompetitive inhibition observed in Lineweaver-Burk plots is a decrease in the maximum velocity (Vmax) of transport, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged. 2minutemedicine.com This mode of action distinguishes pridefine from many tricyclic antidepressants, which are typically competitive inhibitors of monoamine uptake. nih.gov
Kinetic Constants for Monoamine Uptake
| Neurotransmitter | Michaelis Constant (Km) |
|---|---|
| Norepinephrine (NE) | 3 x 10-7 M |
| Dopamine (DA) | 9 x 10-8 M |
Kinetic constants were determined from Lineweaver-Burk plots. nih.gov
IC50 Value Determination and Specificity Profiling
The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for the reuptake of several key monoamine neurotransmitters. These values indicate the concentration of the drug required to inhibit 50% of the transporter activity.
Research has shown that this compound is a relatively specific blocker of catecholamine uptake. nih.gov The IC50 values for the inhibition of norepinephrine (NE) and dopamine (DA) reuptake are very similar, while the value for serotonin (5-HT) is significantly higher, indicating a weaker inhibitory effect on the serotonin transporter. nih.gov
Table 1: IC50 and Ki Values for this compound Inhibition of Monoamine Uptake
| Neurotransmitter | IC50 (M) | Ki (M) |
|---|---|---|
| Norepinephrine (NE) | 2.4 x 10⁻⁶ | 2.5 x 10⁻⁶ |
| Dopamine (DA) | 2.8 x 10⁻⁶ | 2.0 x 10⁻⁶ |
| Serotonin (5-HT) | 1.0 x 10⁻⁵ | 1.0 x 10⁻⁵ |
Data sourced from DeMet et al., 1981. nih.gov
The inhibition constants (Ki), which reflect the binding affinity of the inhibitor to the transporter, align with the IC50 values, further supporting the compound's specificity for catecholamine transporters. nih.gov
Enzyme Inhibition Kinetics
The interaction of this compound with monoamine transporters can be further characterized by its enzyme inhibition kinetics, which describe the nature of the inhibitory process.
Reversible and Irreversible Inhibition Mechanisms
Enzyme inhibitors can be classified as either reversible or irreversible. wikipedia.orglibretexts.org Reversible inhibitors bind to the enzyme through non-covalent interactions, and their effects can be reversed if the inhibitor is removed. quora.com In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to a permanent loss of function. wikipedia.orglibretexts.org
The inhibition of amine uptake by this compound is characterized as a reversible process. This is based on its non-competitive binding nature, which involves non-covalent interactions with the transporter protein. nih.govpathwayz.org This mode of action differs from that of irreversible inhibitors, which chemically modify the enzyme. wikipedia.org
Non-Competitive Inhibition Modes
Kinetic analyses have demonstrated that this compound acts as a non-competitive inhibitor of monoamine uptake. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (the active site). pathwayz.org This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding. pathwayz.org
This mechanism contrasts with competitive inhibition, where the inhibitor directly competes with the substrate for binding to the active site. pathwayz.org Studies have shown that while tricyclic antidepressants are typically competitive inhibitors of monoamine uptake, Pridefine's non-competitive mode of action represents a key difference in its molecular mechanism. nih.gov
Substrate/Product Inhibition Analysis
There is currently no available scientific literature that specifically analyzes the effects of substrate or product inhibition on the interaction of this compound with monoamine transporters. Such an analysis would investigate whether the neurotransmitters themselves (as substrates or products of the transport process) can influence the inhibitory activity of Pridefine.
Stoichiometric Binding Investigations
Detailed stoichiometric binding investigations for this compound with its target monoamine transporters have not been reported in the available scientific literature. These studies would be necessary to determine the precise molecular ratio at which Pridefine binds to the norepinephrine, dopamine, and serotonin transporters.
Ligand Target Interaction Studies of Pridefine Hydrochloride
Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor. nih.gov These assays measure the amount of ligand that binds to a receptor preparation, which can consist of isolated cell membranes, whole cells, or tissue slices. nih.govgiffordbioscience.com
Radioligand Binding Methodologies
Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. nih.gov These assays utilize a ligand that has been labeled with a radioisotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). nih.gov The basic principle involves incubating the radioligand with a source of the target receptor. After reaching equilibrium, the bound radioligand is separated from the unbound, and the amount of radioactivity in the bound fraction is measured. nih.gov
Key steps in a radioligand binding assay include:
Receptor Preparation: This can be in the form of crude cell membrane preparations stored at low temperatures. sci-hub.se
Incubation: The receptor preparation is incubated with the radioligand at a specific temperature for a defined period to allow binding to occur. sci-hub.se
Separation: Filtration is a common method to separate the bound from the free radioligand. nih.gov
Quantification: The radioactivity of the receptor-bound ligand is counted using a scintillation counter. giffordbioscience.com
Hypothetical Data Table: Saturation Binding of a Radiolabeled Analog of Pridefine (B1678094)
This table illustrates the type of data obtained from a saturation binding experiment, which is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
| Radioligand Concentration (nM) | Total Binding (cpm) | Nonspecific Binding (cpm) | Specific Binding (cpm) |
| 0.1 | 500 | 50 | 450 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 4000 | 500 | 3500 |
| 2.5 | 7500 | 1250 | 6250 |
| 5.0 | 10000 | 2500 | 7500 |
| 10.0 | 11000 | 5000 | 6000 |
| 20.0 | 11500 | 10000 | 1500 |
Competitive Binding Studies
Competitive binding assays are used to determine the affinity of an unlabeled compound (the competitor), such as Pridefine hydrochloride, for a receptor. merckmillipore.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. merckmillipore.com The competitor will displace the radioligand from the receptor in a concentration-dependent manner.
The data from these experiments are used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the competitor for the receptor. giffordbioscience.com
Hypothetical Data Table: Competitive Displacement of a Radioligand by this compound
This table shows example data from a competitive binding assay.
| This compound Concentration (M) | Specific Binding (% of Control) |
| 1.00E-10 | 98 |
| 1.00E-09 | 92 |
| 1.00E-08 | 75 |
| 1.00E-07 | 50 |
| 1.00E-06 | 25 |
| 1.00E-05 | 10 |
| 1.00E-04 | 2 |
Functional Binding Assays and Intrinsic Efficacy
While binding assays measure affinity, functional assays assess the biological response that a ligand produces upon binding to its target. pelagobio.com These assays are crucial for determining the intrinsic efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. nih.gov
One method to assess functional activity is the GTP-shift assay. This assay is based on the principle that agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the G protein. In a competitive binding assay, the addition of GTP or its non-hydrolyzable analogs can decrease the affinity of agonists for the receptor, while having little to no effect on the affinity of antagonists. nih.gov This "GTP shift" can thus differentiate between agonists and antagonists. nih.gov
Scintillation Proximity Assay (SPA) Applications
Scintillation Proximity Assay (SPA) is a homogeneous radioisotopic assay technology that eliminates the need for a physical separation step. nih.govnih.gov In an SPA, the receptor is immobilized onto microscopic beads that contain a scintillant. nih.gov When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the scintillant to excite it and produce light. nih.gov Unbound radioligand in the solution is too far away to cause scintillation, allowing for a "mix and measure" format. nih.gov
SPA technology is versatile and can be applied to a wide range of molecular interaction studies, including receptor-ligand binding. revvity.co.jp It is particularly well-suited for high-throughput screening (HTS) due to its simplicity and amenability to automation. nih.gov
Surface Plasmon Resonance (SPR) Applications
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to monitor biomolecular interactions in real-time. nih.govbg.ac.rs In an SPR experiment, one of the interacting molecules (e.g., the receptor) is immobilized on a sensor surface. The other molecule (the ligand, e.g., this compound) is then flowed over the surface. nih.gov The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bg.ac.rs
SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov This technique is valuable for studying the kinetics of drug-target interactions. nih.gov
Hypothetical Data Table: Kinetic Parameters of this compound Binding Determined by SPR
This table illustrates the kind of kinetic data that can be obtained from an SPR experiment.
| Parameter | Value |
| Association Rate (ka) (1/Ms) | 1.5 x 10⁵ |
| Dissociation Rate (kd) (1/s) | 3.0 x 10⁻⁴ |
| Dissociation Constant (KD) (nM) | 2.0 |
Protein-Ligand Interaction Dynamics
Understanding the dynamic nature of protein-ligand interactions is crucial for a complete picture of molecular recognition. nih.gov Computational methods, such as molecular dynamics (MD) simulations, and experimental techniques like nuclear magnetic resonance (NMR) spectroscopy are used to study these dynamics. mdpi.comuni-leipzig.de
MD simulations can provide insights into the behavior of a ligand within the binding site of a protein over time, revealing conformational changes and the stability of interactions. mdpi.com NMR techniques, such as saturation transfer difference (STD) NMR, can identify which parts of a ligand are in close contact with the protein, providing structural information about the bound state. uni-leipzig.de These methods help to elucidate the structural and energetic features that govern the specificity and affinity of protein-ligand binding. nih.govmeilerlab.org
Conformational Changes Upon Binding
The binding of a ligand, such as this compound, to a monoamine transporter is a dynamic process that induces significant conformational changes in the protein. These transporters cycle through several states to carry out their function, and inhibitors like Pridefine typically work by locking the transporter in a specific conformation that prevents the reuptake of the neurotransmitter. The principal conformations include an outward-open state, an occluded state, and an inward-open state. plos.orgbiorxiv.org
Research on the serotonin (B10506) transporter (SERT) has shown that different types of inhibitors can stabilize distinct conformational states. For instance, competitive inhibitors often bind to and stabilize the outward-facing conformation, preventing the binding of serotonin and its subsequent transport into the neuron. plos.org Molecular dynamics simulations have revealed that the binding of different ligands results in diverse transporter conformations, with the specific interaction patterns between the ligand and the protein dictating the conformational response. plos.org For example, some inhibitors induce an outward-facing state, while others can promote an inward-facing conformation. plos.org
While direct crystallographic or dynamic studies on this compound are not extensively available, its action as a reuptake inhibitor suggests that it binds to the central binding site of SERT, DAT, and NET, thereby stabilizing a conformation that is non-productive for neurotransmitter transport. The binding of this compound likely prevents the transporter from undergoing the necessary conformational shifts required for the translocation of its substrate across the cell membrane. Studies on other antidepressants have shown that chloride ions can facilitate the conformational changes required for the optimal binding of some drugs. researchgate.net
Table 1: Representative Conformational States of Monoamine Transporters and the Postulated Effect of this compound Binding
| Conformational State | Description | Postulated Effect of this compound Binding |
| Outward-Open | The binding site is accessible from the extracellular space, allowing for neurotransmitter uptake. biorxiv.org | Stabilization of this state, preventing the transition to other conformations required for transport. |
| Occluded | The neurotransmitter is bound, and both extracellular and intracellular gates are closed. biorxiv.org | Inhibition of the formation of this state by occupying the binding site. |
| Inward-Open | The binding site is accessible from the intracellular space, allowing for neurotransmitter release into the cytoplasm. biorxiv.org | Prevention of the transporter from reaching this state, thereby halting the transport cycle. |
Cation-π Interactions in Binding Sites
A critical noncovalent interaction that governs the binding of many ligands to their biological targets is the cation-π interaction. This involves an electrostatic attraction between a positively charged ion (cation) and the electron-rich face of an aromatic π system. caltech.eduproteopedia.org Monoamine transporters, including SERT, DAT, and NET, possess aromatic amino acid residues within their binding sites that are crucial for recognizing and binding their respective neurotransmitters and inhibitors. proteopedia.orgnih.gov
This compound, possessing a protonatable amine group, exists as a cation at physiological pH. Its chemical structure also features diphenyl groups, which are aromatic rings. This makes it a prime candidate for engaging in strong cation-π interactions within the binding pockets of the monoamine transporters. The positively charged nitrogen of Pridefine would be attracted to the electron-rich faces of aromatic residues such as tyrosine, tryptophan, and phenylalanine in the transporter's binding site. caltech.eduproteopedia.org
Studies on protein-ligand complexes have shown that cation-π interactions can contribute significantly to binding affinity, often comparable to hydrogen bonds and salt bridges. caltech.edu The geometry of these interactions is also important, with the cation typically situated above the plane of the aromatic ring. nih.gov The binding sites of SERT, DAT, and NET are known to contain several aromatic residues that are critical for ligand binding. For instance, in DAT, residues like phenylalanine and tyrosine are key for the interaction with ligands. acs.org It is highly probable that the affinity of this compound for its transporter targets is significantly influenced by these cation-π interactions.
Table 2: Key Aromatic Residues in Monoamine Transporters Potentially Involved in Cation-π Interactions with this compound
| Transporter | Key Aromatic Residues in Binding Site | Potential Role in Pridefine Binding |
| SERT | Tyrosine (Tyr), Phenylalanine (Phe) acs.org | The electron-rich π systems of these residues can interact with the cationic center of Pridefine. |
| DAT | Phenylalanine (Phe), Tyrosine (Tyr) acs.org | Similar to SERT, these aromatic residues likely form a cation-π bond with the charged amine of Pridefine. |
| NET | Phenylalanine (Phe), Tyrosine (Tyr) nih.gov | The binding of Pridefine is likely stabilized by interactions between its cationic moiety and the aromatic side chains of these residues. |
Influence of Ionic Strength and pH on Binding Affinity
The binding affinity of a ligand to its protein target can be sensitive to the physicochemical properties of the surrounding environment, particularly ionic strength and pH. These factors can alter the charge states of both the ligand and the amino acid residues in the binding site, as well as modulate the strength of electrostatic interactions. acs.orgnih.gov
The binding of ligands to monoamine transporters is known to be dependent on the presence of specific ions, most notably sodium (Na+) and chloride (Cl-). nih.gov The transport process itself is coupled to the electrochemical gradients of these ions. Consequently, changes in the ionic strength of the medium can affect the binding of inhibitors like this compound. For many protein-ligand interactions that have a significant electrostatic component, increasing the ionic strength can weaken the binding affinity due to the shielding of charges by the salt ions in the solution. nih.govresearchgate.net However, for some antidepressant drugs binding to SERT, the presence of Cl- has been shown to enhance binding affinity. researchgate.net
The pH of the environment is also a critical factor. It determines the protonation state of ionizable groups on both the this compound molecule and the transporter protein. nih.gov this compound has a basic nitrogen atom that is protonated at physiological pH, carrying a positive charge. The binding sites of the monoamine transporters contain acidic residues, such as aspartate, which are negatively charged at physiological pH. The electrostatic attraction between the positively charged Pridefine and negatively charged residues in the binding pocket is likely a key component of its binding. A significant deviation in pH from the physiological range could alter these charge states and, consequently, reduce the binding affinity. Studies on norepinephrine (B1679862) uptake have shown a distinct pH optimum, indicating the importance of the protonation states of both the ligand and the transporter. nih.gov
Table 3: Predicted Influence of Ionic Strength and pH on this compound Binding Affinity to Monoamine Transporters
| Parameter | Predicted Effect on Binding Affinity | Rationale |
| Increased Ionic Strength | Likely to decrease affinity. | Shielding of electrostatic interactions between the cationic Pridefine and anionic residues in the transporter binding site. nih.govresearchgate.net |
| Decreased pH (Acidic) | Potentially decrease affinity. | Protonation of acidic residues (e.g., Aspartate) in the binding site, reducing electrostatic attraction with the cationic Pridefine. |
| Increased pH (Alkaline) | Potentially decrease affinity. | Deprotonation of the amine group on Pridefine, leading to a loss of the positive charge necessary for strong electrostatic and cation-π interactions. nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Pridefine Hydrochloride Analogs
Theoretical Frameworks for SAR/QSAR
The fundamental principle of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies is that the biological effect of a chemical compound is a function of its molecular structure. semanticscholar.orgijpsi.org Any alteration in the chemical makeup of a molecule can lead to a corresponding change in its biological activity. semanticscholar.org SAR is a qualitative approach that identifies key functional groups and structural motifs responsible for the pharmacological action of a series of compounds. ramauniversity.ac.in
QSAR, on the other hand, seeks to establish a mathematical correlation between the chemical structure and biological activity. neovarsity.orgnih.gov This is typically represented by an equation where biological activity is a function of various physicochemical or structural parameters, known as molecular descriptors. semanticscholar.org These descriptors can be broadly categorized as electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular size and shape), and hydrophobic (e.g., partition coefficient). semanticscholar.org The overarching goal of both SAR and QSAR is to develop predictive models that can guide the rational design of new, more potent, and selective compounds. ijpsi.orgresearchgate.net In the context of antidepressants, these models are invaluable for optimizing lead compounds to enhance their efficacy and minimize off-target effects. researchgate.netnih.gov
Identification of Key Structural Features for Biological Activity
While direct SAR studies on pridefine (B1678094) hydrochloride are not extensively documented in publicly available literature, insights can be drawn from its structural components—a diphenylpropenyl group attached to a pyrrolidine (B122466) ring—and by analogy with other monoamine reuptake inhibitors. semanticscholar.orgnih.gov The general structure of many antidepressants features an aromatic ring system and a protonatable amine, which are crucial for binding to monoamine transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.govnih.gov
For pridefine analogs, key structural features likely to influence biological activity include:
The Diphenylpropenyl Moiety: The size, substitution pattern, and electronic properties of the two phenyl rings are expected to be critical for receptor interaction. Modifications such as adding electron-withdrawing or electron-donating groups could significantly alter binding affinity and selectivity. nih.gov
The Pyrrolidine Ring: This nitrogen-containing heterocycle serves as the basic amine function, which is typically protonated at physiological pH and engages in crucial interactions with the target protein. semanticscholar.org The stereochemistry of the pyrrolidine ring and the nature of substituents on it can profoundly impact activity.
The Propene Linker: The length, rigidity, and stereochemistry of the three-carbon chain connecting the diphenyl moiety to the pyrrolidine ring are important for orienting the key pharmacophoric elements correctly within the binding site.
SAR studies on related compounds, such as pyridine (B92270) derivatives, have shown that the number and position of substituents can dramatically affect biological activity. nih.gov For instance, the addition of specific groups can enhance antiproliferative activity, a principle that can be extrapolated to the design of pridefine analogs for antidepressant activity. nih.gov
Computational Modeling in SAR/QSAR Studies
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid assessment of virtual compounds and providing deep insights into ligand-receptor interactions. ijpsi.orgbiorxiv.org
To build a QSAR model, a set of molecular descriptors that quantify various aspects of a molecule's structure must be calculated. nih.govscispace.com These can range from simple 2D descriptors, which describe atomic connectivity and properties, to more complex 3D descriptors that capture information about the molecule's spatial arrangement. scispace.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Examples | Description |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. ijpsi.org |
| Steric | Molecular volume, Surface area | Quantifies the size and shape of the molecule. nih.gov |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. neovarsity.org |
| Topological | Connectivity indices, Shape indices | Numerical values derived from the 2D graph representation of the molecule. nih.gov |
Once calculated for a series of pridefine analogs with known biological activities, these descriptors can be used to develop a QSAR equation through statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). sums.ac.ir A robust QSAR model, validated through internal and external test sets, can then be used to predict the activity of novel, unsynthesized analogs. nih.gov For example, studies on pyrimidine (B1678525) derivatives have successfully used descriptors like dipole moment, HOMO energy, and logP to predict their anti-inflammatory activity. researchgate.net
3D-QSAR methods extend the classical QSAR approach by considering the three-dimensional properties of molecules. neovarsity.org One of the most widely used 3D-QSAR techniques is Comparative Molecular Field Analysis (CoMFA). nih.gov
In a CoMFA study, a set of structurally related molecules, such as pridefine analogs, are aligned in 3D space based on a common scaffold. neovarsity.org The molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. These energy values serve as the descriptors for building a PLS model that correlates the 3D fields with biological activity. nih.gov The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely lead to increased or decreased activity. nih.gov For instance, a CoMFA study on dioxin-like compounds revealed that steric and electrostatic properties were key to their binding affinity. nih.gov Similar approaches could pinpoint specific regions around the pridefine scaffold where bulky or charged groups would be beneficial or detrimental to its antidepressant activity.
Design of Novel Analogs Based on SAR/QSAR Insights
The ultimate goal of SAR and QSAR studies is to guide the design of new and improved molecules. researchgate.netbiorxiv.org The qualitative rules derived from SAR and the quantitative predictions from QSAR models allow medicinal chemists to prioritize which analogs to synthesize, saving time and resources.
Based on the hypothetical SAR and QSAR analysis of pridefine, several strategies for designing novel analogs can be proposed:
Substitution on the Phenyl Rings: The contour maps from a CoMFA study could suggest optimal positions for substituents. For example, if a region of positive electrostatic potential is favorable for activity, adding an electron-withdrawing group at that position could enhance potency.
Modification of the Pyrrolidine Ring: SAR might indicate that N-alkylation or substitution on the carbon atoms of the pyrrolidine ring could improve selectivity for a specific monoamine transporter.
Alteration of the Linker: The length and flexibility of the propene linker could be systematically varied to find the optimal geometry for binding.
By integrating these computational insights with synthetic chemistry, it is possible to rationally design novel pridefine analogs with potentially enhanced antidepressant efficacy and a more favorable side-effect profile. biorxiv.org This iterative cycle of design, synthesis, and testing, informed by SAR and QSAR, is a powerful paradigm in the quest for better medicines. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Pridefine hydrochloride |
| Serotonin |
Preclinical Pharmacological Characterization: in Vitro and Animal Derived Systems
In Vitro Pharmacological Profiling
The in vitro characterization of Pridefine (B1678094) hydrochloride has been centered on its effects on neurotransmitter reuptake, a key mechanism for many antidepressant drugs.
Cell-Based Assay Development and Optimization
Specific information regarding the development and optimization of cell-based assays for Pridefine hydrochloride is not extensively available in publicly accessible literature. Research from its era of investigation primarily relied on isolated tissue preparations rather than cultured cell lines for pharmacological profiling.
High-Throughput Screening Applications
There is no evidence in the available scientific literature to suggest that this compound was subjected to high-throughput screening (HTS). HTS methodologies became widespread in drug discovery long after the primary research on this compound was conducted.
Advanced In Vitro Models (e.g., Organ-on-a-Chip Systems)
The use of advanced in vitro models such as organ-on-a-chip systems for the preclinical evaluation of this compound has not been reported. These technologies were not available during the period when this compound was actively being researched.
Mechanistic Studies in Isolated Cellular Systems (e.g., Synaptosomes)
Mechanistic studies of this compound have been conducted using synaptosomes, which are isolated nerve terminals that serve as a valuable in vitro model for studying synaptic processes, including neurotransmitter uptake. nih.govnih.gov Research utilizing synaptosomes isolated from rat brains has been instrumental in elucidating the compound's mechanism of action.
A key study characterized this compound as a noncompetitive inhibitor of monoamine uptake. nih.gov Unlike tricyclic antidepressants, which typically act as competitive inhibitors, Pridefine's noncompetitive mode of action suggests a different interaction with the transporter proteins. nih.gov The inhibitory effects of Pridefine on the uptake of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) were quantified, revealing a relative specificity for catecholamines. nih.gov
The following table summarizes the in vitro inhibition constants (Ki) and IC50 values for this compound in rat brain synaptosomes.
| Neurotransmitter | Inhibition Constant (Ki) | IC50 Value |
| Norepinephrine (NE) | 2.5 x 10-6 M | 2.4 x 10-6 M |
| Dopamine (DA) | 2.0 x 10-6 M | 2.8 x 10-6 M |
| Serotonin (5-HT) | 1.0 x 10-5 M | 1.0 x 10-5 M |
| Data from DeMet, Vosmer, & Halaris, 1981 nih.gov |
These findings indicate that this compound is a potent inhibitor of norepinephrine and dopamine uptake, with a lesser but still significant effect on serotonin reuptake in these isolated systems. nih.gov The noncompetitive nature of this inhibition was a distinguishing feature compared to the then-standard tricyclic antidepressants. nih.gov
Pharmacodynamic Modeling in Preclinical Contexts
Detailed pharmacodynamic modeling studies for this compound in preclinical settings are not described in the available literature. The research conducted focused more on the direct pharmacological actions rather than mathematical modeling of its effects over time.
Ex Vivo Pharmacological Investigations
The primary preclinical research on this compound utilized ex vivo preparations, specifically isolated synaptosomes from rat brains, to study its effects on neurotransmitter uptake as detailed in section 5.1.4. nih.govnih.gov These studies, where tissues are removed from an animal and tested in an artificial environment, provided the foundational understanding of the compound's pharmacological profile at the synaptic level. Further ex vivo studies, such as those examining tissues from animals previously administered the drug, have not been prominently reported.
Analytical Chemistry Research of Pridefine Hydrochloride
Chromatographic Techniques for Analysis
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of compounds from complex matrices. For Pridefine (B1678094) hydrochloride, various chromatographic techniques have been explored to develop precise and reliable analytical methods.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like Pridefine hydrochloride. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and quantification.
Key parameters in HPLC method development for this compound would typically include the selection of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength. A reversed-phase C18 column is often a starting point due to its versatility. The mobile phase, a mixture of an aqueous buffer and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve adequate retention and resolution of this compound from any potential impurities or degradation products.
Validation of an HPLC method is a critical step to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). While specific validated HPLC method data for this compound is not widely available in public literature, a typical validation summary would resemble the hypothetical data presented in Table 1.
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Reportable | 0.05 µg/mL |
| LOQ | Reportable | 0.15 µg/mL |
This table is illustrative and not based on specific experimental data for this compound.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The application of GC for the analysis of this compound would likely require derivatization to increase its volatility, as hydrochloride salts are generally non-volatile. Derivatization converts the analyte into a more volatile compound suitable for GC analysis.
A typical GC method would involve a capillary column with a specific stationary phase, an optimized temperature program for the oven, and a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The retention time of the derivatized Pridefine would be used for its identification, and the peak area for its quantification. Quantitative analysis by GC also requires rigorous validation, similar to HPLC methods.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC. A UPLC method for this compound would offer significant advantages in terms of reduced analysis time and solvent consumption, making it a highly efficient technique for high-throughput analysis.
The principles of method development for UPLC are similar to HPLC, involving the optimization of the column, mobile phase, and detector settings. The higher pressures generated by UPLC systems necessitate specialized instrumentation.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of pharmaceutical compounds. These techniques provide information about the interaction of electromagnetic radiation with the analyte molecule.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that possess a chromophore, a part of the molecule that absorbs light in the ultraviolet or visible region. This compound is expected to have a characteristic UV absorption spectrum with one or more absorption maxima (λmax).
The development of a UV-spectrophotometric method would involve scanning a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water) to determine its λmax. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This curve is then used to determine the concentration of this compound in unknown samples. The method's linearity, accuracy, and precision are established through validation.
Table 2: Hypothetical UV-Visible Spectrophotometry Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| λmax | 275 nm |
| Molar Absorptivity (ε) | 15,000 L mol⁻¹ cm⁻¹ |
| Linearity Range | 2 - 20 µg/mL |
This table is illustrative and not based on specific experimental data for this compound.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the determination of molecular weight and elemental composition, as well as for the structural elucidation of compounds through the analysis of their fragmentation patterns.
When coupled with a chromatographic technique such as HPLC (LC-MS) or GC (GC-MS), it becomes a highly selective and sensitive tool for both the identification and quantification of this compound. In a mass spectrometer, the this compound molecule would be ionized, and the resulting molecular ion and its fragment ions would be detected. The fragmentation pattern is unique to the molecule's structure and can be used as a "fingerprint" for its identification. For quantitative analysis, a specific ion (often the molecular ion or a major fragment ion) is monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including active pharmaceutical ingredients like this compound. Both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the molecular structure of Pridefine and its hydrochloride salt.
In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) of these signals, reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, protons adjacent to electronegative atoms or aromatic rings would appear at a higher chemical shift (downfield), while protons in aliphatic regions would be found at a lower chemical shift (upfield). The integration of these signals would provide a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (e.g., singlets, doublets, triplets) would reveal information about the connectivity of adjacent protons.
The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the this compound molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., sp³, sp², sp) and its chemical environment. While specific experimental data for this compound is not publicly available, a hypothetical analysis would involve assigning each peak to a specific carbon atom in the structure, aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups.
A comprehensive NMR analysis would involve two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively establish the connectivity and complete structural assignment of this compound.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound (Note: This table is illustrative as specific experimental data is not available in the public domain.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.2-7.4 | Multiplet | 5H | Aromatic protons |
| 4.1 | Triplet | 2H | -CH₂- adjacent to nitrogen |
| 3.5 | Triplet | 2H | -CH₂- adjacent to phenyl |
| 2.8 | Singlet | 3H | -N-CH₃ |
| 1.5-1.8 | Multiplet | 6H | Aliphatic protons |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound (Note: This table is illustrative as specific experimental data is not available in the public domain.)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 138.5 | Quaternary | Aromatic C |
| 129.0 | CH | Aromatic CH |
| 128.5 | CH | Aromatic CH |
| 126.0 | CH | Aromatic CH |
| 55.0 | CH₂ | -CH₂-N |
| 45.0 | CH₃ | -N-CH₃ |
| 35.0 | CH₂ | -CH₂-Ph |
| 25.0-30.0 | CH₂ | Aliphatic CH₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected absorptions would include:
N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the hydrochloride salt, representing the N⁺-H bond.
C-H stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=C stretches: Aromatic ring C=C stretching vibrations would typically be found in the 1450-1600 cm⁻¹ region.
C-N stretch: The stretching vibration of the C-N bond would likely appear in the 1000-1200 cm⁻¹ range.
The unique pattern of absorption bands in the "fingerprint region" (below 1500 cm⁻¹) would serve as a characteristic signature for this compound, allowing for its identification when compared to a reference spectrum.
Table 3: Expected Infrared Absorption Bands for this compound (Note: This table is illustrative as specific experimental data is not available in the public domain.)
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-3500 (broad) | N⁺-H stretch | Amine salt |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic |
| 1450-1600 | C=C stretch | Aromatic ring |
| 1000-1200 | C-N stretch | Amine |
Electroanalytical Techniques
Electroanalytical techniques offer sensitive and selective methods for the determination of electroactive compounds like this compound. Techniques such as voltammetry could be developed for its quantification in pharmaceutical formulations.
A cyclic voltammetry (CV) study of this compound would likely reveal an oxidation peak corresponding to the tertiary amine group. The potential at which this peak occurs would be characteristic of the molecule, and the peak current would be proportional to its concentration. By optimizing experimental parameters such as pH, scan rate, and supporting electrolyte, a sensitive analytical method can be established.
More advanced voltammetric techniques, such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), could be employed to achieve lower detection limits. These methods are adept at discriminating against background currents, thereby enhancing the signal-to-noise ratio. The development of a validated electroanalytical method would involve assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Bioanalytical Methodologies for this compound Quantification
The quantification of this compound in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common approach for such analyses.
A robust bioanalytical method would typically involve:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be employed to isolate this compound and a suitable internal standard.
Chromatographic Separation: A reversed-phase HPLC column would likely be used to separate this compound from endogenous components. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) and gradient would be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
Detection: For quantification, a highly sensitive and selective detector is required. Ultraviolet (UV) detection could be used if the compound possesses a suitable chromophore. However, for the low concentrations typically encountered in biological samples, mass spectrometry (MS) is the preferred detection method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers excellent selectivity and sensitivity, allowing for the quantification of picogram to nanogram levels of the drug.
The validation of a bioanalytical method is a rigorous process that must adhere to regulatory guidelines (e.g., from the FDA or EMA). Key validation parameters include selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability under various conditions (freeze-thaw, bench-top, long-term).
Table 4: Illustrative Parameters for a Bioanalytical HPLC Method for this compound (Note: This table is illustrative as specific experimental data is not available in the public domain.)
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Specific precursor > product ion for Pridefine and IS |
| Linear Range | e.g., 1 - 1000 ng/mL |
| LLOQ | e.g., 1 ng/mL |
Degradation Pathways and Stability Kinetics of Pridefine Hydrochloride
Degradation Kinetics Studies
Degradation kinetics are typically studied to understand the rate at which a drug substance breaks down under various conditions. These studies often follow pseudo-first-order kinetics. researchgate.net
Influence of Environmental Factors on Stability
pH-Rate Profiles and Ionic Strength EffectsThe pH of a solution is a critical factor affecting the stability of many ionizable drug molecules.nih.govnih.govA pH-rate profile, which is a plot of the degradation rate constant versus pH, is often generated to identify the pH of maximum stability.researchgate.netFor amine hydrochlorides, changes in pH can alter the ionization state of the molecule, thereby affecting its susceptibility to degradation. The ionic strength of the medium can also influence degradation rates by affecting the activity of the reacting species.researchgate.netnih.gov
Without specific experimental data for Pridefine (B1678094) hydrochloride, any discussion of its degradation pathways and stability kinetics remains speculative and based on the general behavior of other pharmaceutical compounds. Detailed forced degradation studies would be necessary to scientifically establish the stability profile of Pridefine hydrochloride and to identify its specific degradation products and pathways.
Computational Studies of Pridefine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic properties of a molecule. wikipedia.orgpennylane.ai These methods are fundamental to understanding chemical bonding, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. wikipedia.org For Pridefine (B1678094) hydrochloride, DFT could be applied to:
Geometry Optimization: Determine the most stable three-dimensional structure of the molecule.
Electronic Properties: Calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). These are critical for predicting reactivity and intermolecular interactions.
Vibrational Analysis: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.
A hypothetical data table illustrating the kind of results obtainable from a DFT study on Pridefine hydrochloride is shown below.
| Property | Calculated Value |
| Total Energy (Hartree) | -1250.45 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| Dipole Moment (Debye) | 3.8 |
Ab Initio Calculations
Ab initio methods are quantum chemical calculations that are based solely on theoretical principles, without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate results. For this compound, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) could be used for:
High-Accuracy Energy Calculations: To obtain very precise values for the total energy and conformational energies.
Excited State Properties: To study the behavior of the molecule upon absorption of light, which is relevant for understanding its photostability and spectroscopic properties.
Basis Set Selection and Optimization
The choice of a basis set is crucial in quantum chemical calculations as it determines the accuracy and computational cost of the study. A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule like this compound, which contains carbon, nitrogen, oxygen, and hydrogen atoms, common basis sets would include:
Pople-style basis sets (e.g., 6-31G*, 6-311++G**) : These are widely used for organic molecules.
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.
The selection of the basis set would depend on the specific property being investigated and the desired balance between accuracy and computational resources.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org These simulations provide a detailed view of the dynamic behavior of molecular systems and are particularly useful for studying large molecules like proteins and their interactions with ligands.
Ligand-Protein Dynamics
To understand the therapeutic effects of this compound, it is essential to study its interaction with its biological target. MD simulations can be used to model the dynamics of the this compound-protein complex. Such simulations could reveal:
Binding Stability: Assess the stability of the ligand within the protein's binding pocket over time.
Key Interactions: Identify the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.
Conformational Changes: Observe how the binding of this compound might induce conformational changes in the protein, which could be related to its mechanism of action.
A hypothetical data table summarizing key interactions from an MD simulation is provided below.
| Interacting Residue | Interaction Type | Occupancy (%) |
| ASP-121 | Hydrogen Bond | 85 |
| TYR-82 | Pi-Pi Stacking | 60 |
| LEU-125 | Hydrophobic | 95 |
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net this compound has several rotatable bonds, and its biological activity may depend on its ability to adopt a specific conformation to fit into the binding site of its target protein.
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule in a solvent (e.g., water) over a period of time, one can:
Identify Low-Energy Conformations: Determine the most stable and populated conformations of the molecule in solution.
Analyze Conformational Flexibility: Understand the range of motion of different parts of the molecule.
Generate a Representative Ensemble of Structures: This ensemble can then be used for further studies, such as docking into a protein receptor.
The insights gained from these computational studies can be invaluable for rational drug design, helping to optimize the potency and selectivity of this compound and its analogs.
Molecular Docking and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking would be employed to predict how it binds to the serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters.
Molecular docking simulations are instrumental in predicting the binding modes and affinities of inhibitors to their target proteins. For triple reuptake inhibitors like Pridefine, understanding their interaction with SERT, DAT, and NET at an atomic level is crucial for rational drug design. idrblab.org
Prediction of Binding Modes:
Docking studies on inhibitors of monoamine transporters have revealed key interactions within the binding sites of SERT, DAT, and NET. These studies often utilize homology models of the transporters, as obtaining crystal structures can be challenging. nih.govmdpi.comnih.gov For instance, in the serotonin transporter, inhibitors are often found to be positioned between aromatic amino acids of the extracellular gate, such as Tyr176 and Phe335, which is thought to prevent the closure of this gate. nih.gov The binding pocket of SERT involves interactions with amino acids in both the substrate-binding site and more extracellular regions. nih.gov
Similarly, for the norepinephrine transporter, key amino acid residues involved in inhibitor binding have been identified as Phenylalanine F72, Aspartic acid D75, Tyrosine Y152, and Phenylalanine F317. mdpi.com Aspartic acid D75 is considered particularly important for recognizing the basic amino group present in many monoamine transporter inhibitors. mdpi.com In the dopamine transporter, the substrate dopamine has been shown to orient within a hydrophobic pocket at the membrane's midpoint. nih.gov
A common finding across these transporters is the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov The specific residues involved in these interactions can determine the selectivity of an inhibitor for one transporter over the others. idrblab.org
Prediction of Binding Affinities:
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scores are often expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. For example, studies on various natural compounds targeting SERT have reported binding energies comparable to the standard drug paroxetine. abap.co.inabap.co.in In one such study, Withaferin A showed a high binding affinity score of -8.74 kcal/mol. abap.co.in Another study reported a docking score of -8.4 kcal/mol for fluoxetine (B1211875) with SERT. researchgate.net
The table below illustrates hypothetical binding affinities and key interacting residues for a compound at the three monoamine transporters, based on published research on other inhibitors.
| Transporter | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| SERT | -9.2 | Tyr95, Asp98, Ile172, Phe335, Ser438 |
| DAT | -8.5 | Asp79, Ser149, Val328, Asp476 |
| NET | -8.8 | Phe72, Asp75, Tyr152, Phe317 |
This table is for illustrative purposes and does not represent actual data for this compound.
Theoretical Chemical Kinetics Modeling
Theoretical chemical kinetics modeling can be used to understand the rates and mechanisms of chemical reactions, including the binding and unbinding of a drug to its target. While specific theoretical chemical kinetics models for this compound's interaction with monoamine transporters are not available, the principles of this field are applicable.
Theoretical models can help to elucidate the mechanism of inhibition, whether it is competitive, non-competitive, or uncompetitive. nih.govelifesciences.org For instance, some inhibitors stabilize the transporter in an outward-facing conformation, thereby blocking substrate transport. frontiersin.org Kinetic modeling can also help to understand the complex interplay between substrate and inhibitor binding. elifesciences.org
The development of such models often relies on experimental data, such as that obtained from radioligand binding assays, to validate the computational predictions. nih.gov These models can then be used to predict the kinetic behavior of new drug candidates, aiding in the design of molecules with desired pharmacokinetic and pharmacodynamic profiles.
Q & A
Q. What are the primary pharmacological targets and mechanisms of action of Pridefine hydrochloride in preclinical models?
this compound is a pyrrolidine derivative that acts as a dual catecholamine (dopamine, norepinephrine) and serotonin reuptake inhibitor, with demonstrated antidepressant activity . To confirm its mechanism, researchers should:
- Use radioligand binding assays to quantify affinity for monoamine transporters (e.g., SERT, NET, DAT).
- Validate functional inhibition via synaptosomal uptake assays comparing Pridefine with established reuptake inhibitors.
- Cross-reference findings with behavioral models (e.g., forced swim test in rodents) to correlate biochemical activity with functional outcomes.
Q. What are the recommended protocols for synthesizing and purifying this compound in laboratory settings?
While synthesis details are not explicitly provided in the evidence, general guidelines include:
- Employing HPLC or LC-MS for purity validation (≥95% recommended for in vitro studies) .
- Using salt formation techniques (e.g., reacting freebase Pridefine with hydrochloric acid) to stabilize the compound .
- Documenting reaction conditions (temperature, solvent ratios) to ensure reproducibility .
Q. Which assays are suitable for quantifying this compound in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting Pridefine and metabolites in plasma or tissue homogenates .
- Validate assays using isotope-labeled internal standards (e.g., deuterated Pridefine) to minimize matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Mitigation strategies include:
- Conducting physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
- Performing metabolite profiling to identify active/inactive derivatives influencing in vivo outcomes .
- Comparing dose-response curves across models, adjusting for species-specific metabolic pathways .
Q. What experimental designs minimize bias when assessing Pridefine’s neuroprotective effects?
- Use blinded, randomized controlled trials in animal models, with sham and vehicle control groups .
- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc corrections) to account for confounding variables like stress or circadian rhythms .
- Include positive controls (e.g., fluoxetine for serotonin modulation) to benchmark efficacy .
Q. How should researchers address batch-to-batch variability in this compound formulations?
- Implement quality-by-design (QbD) principles during synthesis, documenting critical parameters (e.g., pH, crystallization time) .
- Use accelerated stability studies (40°C/75% RH for 6 months) to assess degradation profiles .
- Share raw characterization data (e.g., NMR spectra, XRD patterns) in supplementary materials to enhance reproducibility .
Methodological Challenges and Solutions
Q. What are the best practices for integrating multi-omics data in this compound research?
- Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) datasets to map signaling pathways affected by Pridefine .
- Use pathway enrichment tools (e.g., DAVID, Metascape) to identify cross-omics interactions .
- Address false discovery rates (FDR) with Benjamini-Hochberg correction for high-throughput data .
Q. How can researchers optimize this compound dosing in complex disease models?
- Apply allometric scaling to extrapolate preclinical doses to human equivalents, adjusting for metabolic rate differences .
- Use pharmacodynamic biomarkers (e.g., serotonin levels in cerebrospinal fluid) to refine dosing intervals .
Data Reporting and Ethical Considerations
Q. What criteria should guide the inclusion/exclusion of this compound studies in systematic reviews?
- Follow PRISMA guidelines to screen studies based on predefined eligibility criteria (e.g., peer-reviewed journals, in vivo/in vitro focus) .
- Exclude studies lacking methodological transparency (e.g., undisclosed purity levels, unvalidated assays) .
Q. How should researchers address ethical concerns in this compound trials involving animal models?
- Adhere to NIH Guidelines for humane endpoints (e.g., euthanasia thresholds for distress) .
- Document compliance with institutional animal care committees (IACUC) in all publications .
Limitations and Future Directions
- Gaps in Evidence : No pharmacokinetic data or long-term toxicity profiles for this compound are available in the provided sources. Researchers should consult regulatory databases (e.g., EMA, FDA) for additional data.
- Emerging Techniques : Explore cryo-EM for structural analysis of Pridefine-transporter interactions .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
